molecular formula C9H12N4O4 B2488928 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 413572-54-0

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B2488928
CAS No.: 413572-54-0
M. Wt: 240.219
InChI Key: BFNBFWYVDAFCNO-UHFFFAOYSA-N
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Description

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound characterized by a rigid [3.3.1]nonane framework with four nitrogen atoms at positions 2,4,6,8 and two acetyl groups at positions 2 and 5. The 3,7-dione moieties contribute to its planar carbonyl structure, enhancing its stability and reactivity. This compound is synthesized via acetylation of precursor bicyclic amines or through condensation reactions involving formaldehyde and dimethyl malonate, as seen in related bicyclo[3.3.1]nonane derivatives . Its structural rigidity and functional group diversity make it a valuable intermediate in pharmaceuticals and energetic materials. For instance, acetylated derivatives are precursors for nitro-containing explosives, while the bicyclic core is explored for pharmacological applications due to its similarity to bioactive diazabicyclic compounds .

Properties

IUPAC Name

2,6-diacetyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-4(14)12-6-3-7(11-8(12)16)13(5(2)15)9(17)10-6/h6-7H,3H2,1-2H3,(H,10,17)(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBFWYVDAFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(NC1=O)N(C(=O)N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the reaction of ureas with α- and β-dicarbonyl compounds . One common method includes the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the yield and selectivity of the compound. These methods are designed to minimize waste and reduce production costs, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the acetyl groups or the nitrogen atoms within the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetraazabicyclononane structures exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi, showing promise as a potential antimicrobial agent. For instance, studies have demonstrated that modifications to the tetraazabicyclononane framework can enhance its antimicrobial activity, making it a candidate for further development in pharmaceuticals aimed at treating infections .

Anticancer Properties
The compound's unique structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Ongoing research is focused on elucidating these mechanisms and optimizing the compound for improved therapeutic efficacy .

Materials Science

Polymer Chemistry
2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione has been utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved stability and functionality, particularly in applications requiring high-performance characteristics .

Nanocomposite Development
The compound serves as a precursor in the development of nanocomposites that exhibit unique electrical and thermal properties. These nanocomposites are being explored for use in electronic devices and thermal management systems due to their lightweight nature and superior performance compared to traditional materials .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound has been employed as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to differentiate between enantiomers makes it valuable for the separation of chiral compounds in pharmaceutical formulations .

Spectroscopic Studies
The compound has also been used in spectroscopic studies to investigate molecular interactions and dynamics within various environments. Its distinct spectral characteristics allow researchers to gain insights into molecular behavior under different conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains.
Anticancer Properties Induced apoptosis in specific cancer cell lines; further studies ongoing.
Polymer Chemistry Enhanced mechanical properties observed in polymer blends containing the compound.
Nanocomposite Development Developed lightweight nanocomposites with superior thermal properties.
Chromatographic Applications Effective chiral selector for HPLC applications; improved separation efficiency noted.

Mechanism of Action

The mechanism by which 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This binding can result in changes in enzyme activity, protein conformation, or cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2,6-diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione with structurally analogous compounds:

Compound Name Substituents Molecular Formula Key Properties Applications
This compound 2,6-diacetyl; 3,7-dione C₁₁H₁₂N₄O₄ High thermal stability; reactive acetyl groups Pharmaceutical intermediates; explosives
TNPDU (2,4,6,8-Tetranitro-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione) 2,4,6,8-tetranitro; 3,7-dione C₅N₈O₁₀ Explosive (detonation velocity: ~8,900 m/s); exothermic decomposition (~220°C) Insensitive munitions; high-energy materials
DNGU (2,6-Dinitro-2,4,6,8-tetraazabicyclo[3.3.0]octan-3,7-dione) 2,6-dinitro; 3,7-dione; [3.3.0] framework C₄N₆O₈ Lower sensitivity than RDX; decomposition onset ~250°C RDX replacement in explosives
3-Azabicyclo[3.3.1]nonane-6,9-dione 3-aza; 6,9-dione C₈H₁₁NO₂ Hydrolyzes to monocyclic carboxylic acids; moderate bioactivity Drug synthesis; natural product analogs

Key Findings

Reactivity and Stability :

  • The diacetyl derivative exhibits higher thermal stability (decomposition >250°C) compared to nitro-substituted analogs like TNPDU (~220°C) due to the electron-withdrawing acetyl groups stabilizing the bicyclic core .
  • Nitro derivatives (TNPDU, DNGU) show superior energetic performance but require careful handling due to sensitivity to friction/impact .

Pharmacological Potential: Unlike nitro compounds, the diacetyl derivative shares structural similarities with 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, which are studied for antimicrobial and neuroprotective activities .

Synthetic Flexibility: Acetylation (using acetic anhydride) and nitration pathways allow modular functionalization of the bicyclo[3.3.1]nonane scaffold, enabling tailored properties for specific applications .

Biological Activity

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, synthesis, and biological activities based on diverse research findings.

  • Molecular Formula : C9_9H12_{12}N4_4O4_4
  • Molecular Weight : 240.21598 g/mol
  • CAS Number : [11527936]

The compound features a bicyclic structure that includes multiple nitrogen atoms, which contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of ureas with α- and β-unsaturated carbonyl compounds. Various methods have been reported in the literature for synthesizing this compound, including microwave-assisted reactions and conventional heating methods .

Antimicrobial Activity

Research has indicated that derivatives of tetraazabicyclo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related bicyclic compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of tetraazabicyclo compounds against cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell types. Notably, the presence of multiple nitrogen atoms in the structure may enhance the binding affinity to DNA or other cellular targets involved in cell proliferation .

Enzyme Inhibition

Enzymatic assays have revealed that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For example, some studies suggest that it can act as an inhibitor of certain kinases or proteases, which are crucial for cancer progression and other diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetraazabicyclo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
This compound3264

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Cell LineIC50 (µM)
MCF-715

Q & A

Q. What are the recommended synthetic routes for 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of acetylated diamines with ketones or aldehydes under acidic or basic catalysis. Key optimization parameters include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to enhance reaction efficiency. For milder conditions, consider organocatalysts like DMAP .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while refluxing in ethanol/water mixtures may reduce side reactions .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the bicyclic framework and acetyl group positions. Look for characteristic deshielded carbonyl signals at ~170–180 ppm in ¹³C NMR .
  • X-ray crystallography : Resolve the twin chair-boat conformation (common in bicyclo[3.3.1]nonanes) and intramolecular hydrogen bonds (e.g., N–H⋯O). Note puckering parameters (Q, θ, φ) to quantify ring distortion .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₄N₄O₄, exact mass 278.1018) and detects fragmentation patterns unique to the diazabicyclo core .

Q. What biological activities have been reported for structurally related diazabicyclo[3.3.1]nonane derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Substituted aryl groups at positions 2,4,6,8 enhance interactions with bacterial membranes or enzymes (e.g., β-lactamase inhibition) .
  • Neuropharmacological effects : Pyramidal nitrogen configurations enable binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Anticancer potential : Acetyl groups may modulate apoptosis pathways via histone deacetylase (HDAC) inhibition. Test cytotoxicity in HeLa or MCF-7 cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and crystallographic conformations?

Discrepancies often arise due to dynamic equilibria in solution (e.g., chair-chair vs. chair-boat conformers). To address this:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model energy differences between conformers. Compare calculated NMR shifts with experimental data .
  • Use molecular dynamics (MD) simulations to assess solvent effects on conformational stability. For example, polar solvents may stabilize hydrogen-bonded conformers .
  • Validate with variable-temperature NMR : Observe coalescence of signals to identify interconversion barriers (ΔG‡) .

Q. What strategies are recommended for analyzing reactivity of the acetyl groups under acidic/basic conditions?

  • Kinetic studies : Monitor deacetylation rates via pH-dependent HPLC. Under basic conditions (pH > 10), hydroxide ions attack carbonyl carbons, forming tetrahedral intermediates .
  • Isotopic labeling : Introduce ¹⁸O-labeled acetyl groups to track hydrolysis pathways via mass spectrometry .
  • Protecting group alternatives : Replace acetyl with hydrolytically stable groups (e.g., pivaloyl) for applications requiring prolonged stability .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate purification : Use flash chromatography or recrystallization after each step to remove byproducts (e.g., over-acetylated derivatives) .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in cyclization steps .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, temperature) and identify critical parameters .

Q. What are the implications of the compound’s conformational flexibility for drug design?

  • Target selectivity : The twin chair-boat conformation may favor binding to specific protein pockets (e.g., enzymatic active sites). Use docking simulations (AutoDock Vina) to predict poses .
  • Pharmacokinetics : Flexible conformers may enhance membrane permeability but reduce metabolic stability. Compare logP and plasma protein binding data across analogs .

Q. How can conflicting bioactivity data across studies be systematically evaluated?

  • Meta-analysis : Aggregate data from published assays (e.g., MIC values for antimicrobial activity) and adjust for variability in protocols (e.g., bacterial strain differences) .
  • Structure-activity relationship (SAR) modeling : Use QSAR to identify critical substituents (e.g., electronegative groups at position 6 correlate with antifungal activity) .
  • Reproducibility checks : Replicate key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

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